molecular formula C17H15Cl3INO3 B4926685 2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate CAS No. 5190-21-6

2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B4926685
CAS No.: 5190-21-6
M. Wt: 514.6 g/mol
InChI Key: BPVGSFDYMWRPDP-UHFFFAOYSA-N
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Description

2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple halogen atoms and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps. The starting materials include 2,3,3-trichloroprop-2-en-1-ol and 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of halogenated compounds on biological systems.

    Industry: It is used in the production of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and carbamoyl group play crucial roles in binding to these targets and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-trichloropropene: A simpler compound with similar halogenation but lacking the carbamoyl and cyclohexene groups.

    2,3,3-trichloroprop-2-en-1-ol: A precursor in the synthesis of the target compound.

    6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: Another precursor with similar functional groups.

Uniqueness

2,3,3-trichloroprop-2-en-1-yl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is unique due to its combination of halogen atoms and a carbamoyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that require these characteristics.

Properties

IUPAC Name

2,3,3-trichloroprop-2-enyl 6-[(4-iodophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3INO3/c18-14(15(19)20)9-25-17(24)13-4-2-1-3-12(13)16(23)22-11-7-5-10(21)6-8-11/h1-2,5-8,12-13H,3-4,9H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVGSFDYMWRPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=C(C=C2)I)C(=O)OCC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385340
Record name ST029193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5190-21-6
Record name ST029193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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